
Tris(phenylmethyl)stannyl diethylaminomethanedithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(phenylmethyl)stannyl diethylaminomethanedithioate typically involves the reaction of tribenzyltin chloride with diethylaminomethanedithioate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions: Tris(phenylmethyl)stannyl diethylaminomethanedithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
Tris(phenylmethyl)stannyl diethylaminomethanedithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of tris(phenylmethyl)stannyl diethylaminomethanedithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Tris(2,4,6-trichlorophenyl)methyl radical: Known for its stability and redox properties.
Tris(dimethylaminomethyl)phenol: Used in self-healing materials and polymer composites.
Uniqueness: Tris(phenylmethyl)stannyl diethylaminomethanedithioate is unique due to its specific combination of organotin and dithioate functionalities, which confer distinct chemical and biological properties
特性
CAS番号 |
55349-54-7 |
|---|---|
分子式 |
C26H31NS2Sn |
分子量 |
540.4 g/mol |
IUPAC名 |
tribenzylstannyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/3C7H7.C5H11NS2.Sn/c3*1-7-5-3-2-4-6-7;1-3-6(4-2)5(7)8;/h3*2-6H,1H2;3-4H2,1-2H3,(H,7,8);/q;;;;+1/p-1 |
InChIキー |
TZGHKZUOZQFHPK-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=S)S[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
CCN(CC)C(=S)S[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
同義語 |
TBeTC tribenzyltin bis-N,N-diethyldithiocarbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















